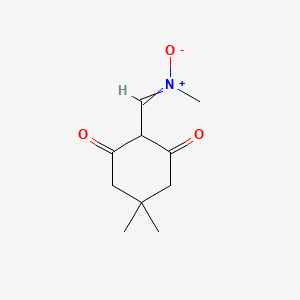![molecular formula C16H11NO3 B11725965 2-[2-(Hydroxyimino)ethyl]-9,10-dihydroanthracene-9,10-dione](/img/structure/B11725965.png)
2-[2-(Hydroxyimino)ethyl]-9,10-dihydroanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Hydroxyimino)ethyl]-9,10-dihydroanthracene-9,10-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a hydroxyimino group and a dihydroanthracene-9,10-dione structure, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Hydroxyimino)ethyl]-9,10-dihydroanthracene-9,10-dione typically involves the reaction of anthracene derivatives with hydroxylamine derivatives under controlled conditions. One common method includes the reaction of 9,10-anthraquinone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the hydroxyimino group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(Hydroxyimino)ethyl]-9,10-dihydroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxime derivatives, while reduction can produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
2-[2-(Hydroxyimino)ethyl]-9,10-dihydroanthracene-9,10-dione has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[2-(Hydroxyimino)ethyl]-9,10-dihydroanthracene-9,10-dione involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in redox reactions, influencing cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[2-(Hydroxyimino)alkyl]-1,2-oxazol-5(2H)-ones: These compounds share the hydroxyimino group and exhibit similar reactivity.
(E)-2-(Hydroxyimino)-N-(2-(4-methylpentyl)amino)ethylacetamide: This compound also contains a hydroxyimino group and is studied for its biological activity
Uniqueness
2-[2-(Hydroxyimino)ethyl]-9,10-dihydroanthracene-9,10-dione is unique due to its dihydroanthracene-9,10-dione structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C16H11NO3 |
|---|---|
Molekulargewicht |
265.26 g/mol |
IUPAC-Name |
2-(2-hydroxyiminoethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C16H11NO3/c18-15-11-3-1-2-4-12(11)16(19)14-9-10(7-8-17-20)5-6-13(14)15/h1-6,8-9,20H,7H2 |
InChI-Schlüssel |
MBDVNMDOGAEWAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)CC=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


carbonyl}carbamate](/img/structure/B11725894.png)
![3-{[2-(3-chlorophenyl)hydrazin-1-ylidene]methyl}-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B11725898.png)
![N''-{[(2-Chlorophenyl)methylidene]amino}guanidine](/img/structure/B11725900.png)

![2-{[4-(2-Phenylethenyl)pyrimidin-2-yl]sulfanyl}acetonitrile](/img/structure/B11725911.png)
![8-{2-[1-(2,5-Dimethylthiophen-3-YL)ethylidene]hydrazin-1-YL}quinoline](/img/structure/B11725916.png)
![(Z)-N-[1-(3,4,5-Trimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B11725920.png)
![4-hydroxy-6-methyl-3-{[2-(4-methylphenyl)hydrazin-1-ylidene]methyl}-2H-pyran-2-one](/img/structure/B11725922.png)

![2-{1-[2-(Quinolin-8-YL)hydrazin-1-ylidene]ethyl}phenol](/img/structure/B11725940.png)


![Ethyl 3-[(2-cyanoacetamido)imino]hexanoate](/img/structure/B11725973.png)
![{3-[(4-Chlorophenyl)imino]-2-nitroprop-1-en-1-yl}(methoxy)amine](/img/structure/B11725978.png)
